molecular formula C3H6N4O B2511716 (2-Methyl-5-tetrazolyl)methanol CAS No. 55408-40-7

(2-Methyl-5-tetrazolyl)methanol

Cat. No. B2511716
CAS RN: 55408-40-7
M. Wt: 114.108
InChI Key: XUJXRLKUQPFUOU-UHFFFAOYSA-N
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Description

“(2-Methyl-5-tetrazolyl)methanol” is a heterocyclic organic compound . It has the molecular formula C3H6N4O and a molecular weight of 114.11 g/mol .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as “(2-Methyl-5-tetrazolyl)methanol”, has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-5-tetrazolyl)methanol” is represented by the InChI code 1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methyl-5-tetrazolyl)methanol” is a solid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Safety and Hazards

“(2-Methyl-5-tetrazolyl)methanol” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with its targets through similar mechanisms.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that (2-Methyl-5-tetrazolyl)methanol may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that (2-Methyl-5-tetrazolyl)methanol may have favorable bioavailability due to its potential lipid solubility.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that (2-Methyl-5-tetrazolyl)methanol may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

(2-methyltetrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXRLKUQPFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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